molecular formula C7H15N2O2P B2833288 Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate CAS No. 1199573-97-1

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

Cat. No.: B2833288
CAS No.: 1199573-97-1
M. Wt: 190.183
InChI Key: YVCPVGCJBLPBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is an organophosphorus compound with the molecular formula C7H15N2O2P It is characterized by the presence of a phosphinate group, an amino group, and a nitrile group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate typically involves the reaction of appropriate phosphinic acid derivatives with ethyl esters. One common method includes the reaction of phosphinic acid, P-(3-amino-3-cyanopropyl)-P-methyl-, with ethanol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphinate group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes. The phosphinate group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-amino-3-cyanopropyl)phosphinate
  • Methyl (3-amino-3-cyanopropyl)phosphinate
  • Phenyl (3-amino-3-cyanopropyl)phosphinate

Uniqueness

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is unique due to the presence of both ethyl and methyl groups attached to the phosphinate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCPVGCJBLPBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CCC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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